molecular formula C15H20N4O2 B2884077 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-85-9

5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2884077
CAS No.: 941909-85-9
M. Wt: 288.351
InChI Key: YCZFGQJTDJISDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyridopyrimidine class. Compounds in this category often exhibit interesting biological activities and have been of interest in the field of medicinal chemistry for their potential therapeutic properties.

Synthetic Routes and Reaction Conditions:

  • Cyclopentylamine Derivation: The preparation typically begins with the derivatization of cyclopentylamine, which is then subjected to condensation reactions with trimethylpyrido[2,3-d]pyrimidine intermediates.

  • Key Reactions: Key reactions include nucleophilic substitution reactions, where the cyclopentylamine group is introduced to the pyridopyrimidine backbone, followed by several methylation steps to achieve the desired trimethylation pattern.

  • Industrial Production Methods: Large-scale industrial synthesis would likely involve the optimization of each reaction step to maximize yield and purity, utilizing catalysts and specific reaction conditions (e.g., temperature, solvent systems) conducive to scalable production.

Types of Reactions:

  • Oxidation: This compound may undergo oxidation reactions, particularly at the amine group.

  • Reduction: Reduction reactions can modify the pyridopyrimidine ring, affecting its electronic properties and reactivity.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, involving various functional groups on the pyrido[2,3-d]pyrimidine scaffold.

Common Reagents and Conditions:

  • Oxidizing Agents: For oxidation, reagents such as potassium permanganate or hydrogen peroxide can be utilized under controlled conditions.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reductions.

  • Catalysts: Palladium or other transition metal catalysts are often employed in substitution reactions.

Major Products:

  • Major reaction products will vary depending on the specific reaction conditions and reagents, but can include variously substituted pyridopyrimidine derivatives.

In Chemistry:

  • Used as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.

In Biology:

  • Studied for its potential role as a bioactive molecule with antiviral, antibacterial, or anti-cancer properties.

In Medicine:

  • Investigated for its therapeutic potential, particularly in modulating biological pathways relevant to disease states.

In Industry:

Future Directions

The development of more potent and effective targeted kinase inhibitors (TKIs) is a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

The mechanism by which 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets, including enzymes and receptors. By binding to these targets, it can modulate their activity and influence cellular pathways. Detailed molecular docking studies and biochemical assays are typically required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds in the pyridopyrimidine class include:

  • 4-amino-1,3-dimethylpyrido[2,3-d]pyrimidine: This compound shares a similar pyridopyrimidine backbone but lacks the cyclopentyl and trimethyl modifications.

  • 5-(phenylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Substitutes a phenyl group for the cyclopentylamine, leading to different physical and chemical properties.

Uniqueness:

  • The presence of both the cyclopentylamine and trimethyl groups in 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione imparts unique steric and electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets compared to its simpler analogs.

Properties

IUPAC Name

5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9-8-16-13-11(12(9)17-10-6-4-5-7-10)14(20)19(3)15(21)18(13)2/h8,10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFGQJTDJISDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3CCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.